Fmoc-Cit-OH

Catalog No.
S715579
CAS No.
133174-15-9
M.F
C21H23N3O5
M. Wt
397.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Cit-OH

CAS Number

133174-15-9

Product Name

Fmoc-Cit-OH

IUPAC Name

(2S)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

Molecular Formula

C21H23N3O5

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C21H23N3O5/c22-20(27)23-11-5-10-18(19(25)26)24-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,24,28)(H,25,26)(H3,22,23,27)/t18-/m0/s1

InChI Key

NBMSMZSRTIOFOK-SFHVURJKSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)N)C(=O)O

Synonyms

Fmoc-Cit-OH;Fmoc-L-citrulline;133174-15-9;Nalpha-Fmoc-L-citrulline;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-ureidopentanoicacid;Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-citrulline;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-ureido-pentanoicacid;L-Ornithine,N5-(aminocarbonyl)-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-;C21H23N3O5;AC1MBSUX;PubChem19002;KSC183O6L;47518_ALDRICH;SCHEMBL119468;47518_FLUKA;CTK0I3765;MolPort-003-725-364;ACT03148;ZINC2517152;ANW-19515;CF-287;MFCD00151943;AKOS015837234;AKOS015895285;AM82463

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)N)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCNC(=O)N)C(=O)O

Peptide Synthesis:

Fmoc-L-citrulline is a valuable building block for the chemical synthesis of peptides and proteins. The Fmoc group ensures the selective attachment of the desired amino acid during each step of the synthesis process. This allows researchers to create complex peptides with specific sequences for various research purposes, such as studying protein function, designing enzyme inhibitors, and developing new drugs [].

Studies on L-citrulline Metabolism:

Fmoc-L-citrulline can be used to investigate the metabolic pathways of L-citrulline in the body. By incorporating Fmoc-L-citrulline into cell cultures or animal models, researchers can trace its conversion into L-arginine and nitric oxide, gaining insights into physiological processes like vasodilation and immune function [].

Development of Citrullinated Peptides:

Citrullination is a post-translational modification where L-arginine residues in proteins are converted to L-citrulline. Fmoc-L-citrulline can be employed to synthesize peptides containing citrulline residues, enabling researchers to study the role of citrullination in various diseases and biological processes [].

Fmoc-Citrulline-OH, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-citrulline, is a chemical compound widely used in peptide synthesis. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino acid citrulline. This compound is characterized by its molecular formula C21H23N3O5C_{21}H_{23}N_{3}O_{5} and a molecular weight of approximately 397.42 g/mol. The Fmoc group is commonly employed in solid-phase peptide synthesis to protect the amino group of amino acids, allowing for selective reactions during peptide assembly .

Typical of amino acids and derivatives:

  • Deprotection Reaction: The Fmoc group can be removed using a base such as piperidine, facilitating the coupling of the amino acid to other residues in peptide synthesis.
  • Coupling Reactions: Fmoc-Citrulline-OH can react with activated carboxylic acids or other amino acids to form peptide bonds, typically utilizing coupling agents like N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt) .

Citrulline itself plays a significant role in various biological processes, including:

  • Nitric Oxide Production: Citrulline is a precursor to arginine, which is involved in the synthesis of nitric oxide, a crucial signaling molecule in cardiovascular health.
  • Protein Synthesis: As an amino acid, citrulline contributes to protein synthesis and has been studied for its potential benefits in muscle recovery and performance enhancement .

The synthesis of Fmoc-Citrulline-OH can be achieved through several methods:

  • Fmoc Protection of Citrulline: L-Citrulline can be reacted with Fmoc chloride in the presence of a base (e.g., triethylamine) to yield Fmoc-Citrulline-OH.
  • Solid-Phase Peptide Synthesis: Fmoc-Citrulline-OH is often incorporated into peptides using solid-phase methods, where it serves as a building block for longer peptide chains .

Fmoc-Citrulline-OH is utilized in various fields:

  • Peptide Synthesis: It is primarily used as a building block in solid-phase peptide synthesis.
  • Research: This compound is employed in studies related to nitric oxide production and protein metabolism.
  • Pharmaceutical Development: Its derivatives may have therapeutic potential in treating conditions related to cardiovascular health and muscle performance .

Several compounds share structural or functional similarities with Fmoc-Citrulline-OH. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
Fmoc-Lysine-OHContains lysine instead of citrullineImportant for protein interactions
Fmoc-Arginine-OHContains argininePrecursor for nitric oxide production
Fmoc-Glutamine-OHContains glutamineInvolved in neurotransmitter synthesis
Fmoc-D-Citrulline-OHD-enantiomer of citrullineUsed in studies on chirality effects

Fmoc-Citrulline-OH stands out due to its specific role in enhancing nitric oxide production and its application in peptide synthesis involving non-standard amino acids. Its unique properties make it particularly valuable in research focused on cardiovascular health and muscle metabolism .

XLogP3

2.1

Wikipedia

Fmoc-L-citrulline

Dates

Modify: 2023-08-15

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